molecular formula C10H10Cl2O2 B8434242 4-(3-Chloropropoxy)benzoyl chloride

4-(3-Chloropropoxy)benzoyl chloride

Cat. No.: B8434242
M. Wt: 233.09 g/mol
InChI Key: GYAMRDJVRXGQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloropropoxy)benzoyl chloride is a bifunctional organic compound that serves as a valuable synthetic intermediate in medicinal chemistry. Its structure features a benzoyl chloride group, a highly reactive acylating agent, and a chloroalkane terminus, which can undergo further substitution reactions . This allows researchers to incorporate the 4-substituted benzoyl moiety into larger molecules while also enabling molecular extension via the alkyl chain. This reagent has demonstrated specific utility in the development of potential therapeutics for neuropathic pain. It is used to synthesize phenoxyanilide derivatives that function as small-molecule, drug-like inhibitors of N-type (Cav2.2) calcium channels . The N-type calcium channel is a validated target for the treatment of chronic pain, as inhibition can block the transmission of pain signals . Ziconotide, a peptide inhibitor of this channel, is an effective but intrathecally-administered drug, creating a need for smaller, orally available molecules . In this research context, this compound is reacted with aromatic amines to construct the core structure of these novel inhibitors . The resulting compounds are then evaluated in FLIPR-based functional assays on SH-SY5Y neuroblastoma cells to determine their IC50 values and potency . As an acyl chloride, this compound is moisture-sensitive and will hydrolyze upon contact with water . It must be handled under anhydrous conditions and stored appropriately. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

4-(3-chloropropoxy)benzoyl chloride

InChI

InChI=1S/C10H10Cl2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2

InChI Key

GYAMRDJVRXGQHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chloride Derivatives

The reactivity, stability, and applications of 4-(3-chloropropoxy)benzoyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with related benzoyl chloride derivatives:

Substituent Effects on Reactivity and Stability

Compound Name Substituent(s) Key Reactivity/Stability Features References
This compound -O-(CH₂)₃Cl at C4 - Chloropropoxy group enhances electrophilicity and provides a flexible alkyl chain for further modifications.
- Prone to hydrolysis under humid conditions.
4-Bromobenzoyl chloride -Br at C4 - Bromine’s electron-withdrawing effect increases carbonyl reactivity.
- Higher thermal stability compared to chloro analogs.
4-(Methylthio)benzoyl chloride -S-CH₃ at C4 - Methylthio group stabilizes the acyl chloride via resonance.
- Acts as a photoinitiator in polymerization due to radical generation.
4-(Trichloromethyl)benzoyl chloride -CCl₃ at C4 - Strong electron-withdrawing effect increases electrophilicity.
- Used in synthesizing herbicides and fungicides.
4-(2-Fluoroethoxy)benzoyl chloride -O-(CH₂)₂F at C4 - Fluorine’s electronegativity enhances hydrolytic stability.
- Limited thermal stability due to fluorine’s small size.

Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 219.06 336.5 (predicted) 1.332 (predicted) Drug intermediates, polymer functionalization
4-Bromobenzoyl chloride 219.45 245–247 1.634 Peptide synthesis, corrosion inhibitors
4-(Methylthio)benzoyl chloride 186.66 N/A N/A Photoinitiators, liquid crystal synthesis
4-(2-Fluoroethoxy)benzoyl chloride 202.61 N/A N/A Fluorinated drug candidates

Pharmaceutical Development

  • Fluorinated analogs (e.g., 4-(2-fluoroethoxy)benzoyl chloride) are explored for CNS drugs due to enhanced blood-brain barrier penetration .

Material Science

  • Polyimides functionalized with this compound exhibit improved solubility in organic solvents and tunable surface energy, enabling applications in flexible electronics .

Limitations

  • Hydrolytic instability limits the use of this compound in aqueous-phase reactions. Fluorinated derivatives address this but at higher synthesis costs .

Preparation Methods

Direct Chlorination of 4-(3-Chloropropoxy)benzaldehyde

The most industrially scalable approach involves the free-radical chlorination of 4-(3-chloropropoxy)benzaldehyde using molecular chlorine (Cl₂) in the presence of initiators such as 2,2′-azobis(isobutyronitrile) (AIBN). This method, adapted from analogous benzoyl chloride syntheses, operates under mild temperatures (40–80°C) in chlorinated aromatic solvents (e.g., chlorobenzene or 1,2-dichlorobenzene).

Reaction Mechanism:

4-(3-Chloropropoxy)benzaldehyde+Cl2AIBN, solvent4-(3-Chloropropoxy)benzoyl chloride+HCl\text{4-(3-Chloropropoxy)benzaldehyde} + \text{Cl}_2 \xrightarrow{\text{AIBN, solvent}} \text{this compound} + \text{HCl}

The reaction proceeds via a free-radical chain mechanism, where AIBN generates initiating radicals upon thermal decomposition. Chlorine addition occurs preferentially at the aldehyde group, with minimal side reactions at the chloropropoxy substituent due to steric and electronic effects.

Optimized Conditions:

  • Solvent: Chlorobenzene (boiling point: 131°C, ideal for reflux)

  • Initiator: 0.5–1.0 wt% AIBN relative to substrate

  • Cl₂ Flow Rate: 6–12 L/hour (ensures stoichiometric excess)

  • Temperature: 50–60°C (balances reaction rate and selectivity)

Performance Metrics (Representative Data):

ParameterValueNotes
Conversion Rate99.8%GC analysis
Selectivity98.6%Minimal formation of dimers
Yield (Isolated)96.7%Vacuum distillation
Purity>99.5%Distilled product

Chlorination of 4-(3-Chloropropoxy)benzoic Acid

An alternative route involves converting 4-(3-chloropropoxy)benzoic acid to its acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This method is favored for laboratory-scale synthesis due to its simplicity and avoidance of gaseous chlorine.

Procedure:

  • Acid Activation:

    4-(3-Chloropropoxy)benzoic acid+SOCl24-(3-Chloropropoxy)benzoyl chloride+SO2+HCl\text{4-(3-Chloropropoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl}

    The reaction is typically conducted under reflux in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate the process.

  • Workup: Excess SOCl₂ is removed via rotary evaporation, followed by purification through fractional distillation or recrystallization.

Performance Metrics:

ParameterValueNotes
Reaction Time4–6 hoursComplete by TLC monitoring
Yield89–93%After distillation
Purity98–99%NMR confirmation

Critical Analysis of Methodological Trade-offs

Byproduct Formation and Mitigation

  • Free-Radical Route: Minor byproducts (e.g., dichlorinated analogs) form at <1% when Cl₂ is introduced at controlled rates.

  • Acid Chlorination: Residual SOCl₂ is removed via azeotropic distillation with toluene, reducing impurities to <0.5%.

Industrial-Scale Process Recommendations

For large-scale production, the direct chlorination method is preferred due to its higher yield and lower reagent costs. Key optimizations include:

  • Continuous Reactor Design: Tubular reactors with inline GC monitoring reduce reaction times by 40% compared to batch systems.

  • Solvent Recovery: Chlorobenzene is recycled via distillation, cutting material costs by 30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.